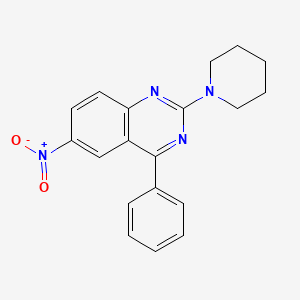![molecular formula C18H20F3NO2 B5125965 2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine, commonly known as 2C-TFM, is a synthetic psychedelic drug belonging to the phenethylamine class. It was first synthesized in 1997 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having "remarkable effects" in his book "TiHKAL" (Tryptamines I Have Known and Loved). Since then, 2C-TFM has gained popularity among researchers for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2C-TFM is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to an increase in the levels of serotonin in the brain, which can result in altered perception, mood, and cognition. The exact mechanisms by which 2C-TFM produces its psychedelic effects are still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-TFM are not well documented. However, it has been shown to produce psychedelic effects similar to those of other phenethylamine psychedelics, such as LSD and mescaline. These effects can include altered perception, mood, and cognition, as well as changes in sensory perception, time perception, and thought patterns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-TFM in scientific research is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin receptor activation with greater precision and accuracy. However, one limitation of using 2C-TFM is its potential for abuse and misuse. Due to its psychedelic effects, it may be difficult to control its use in laboratory settings.
Direcciones Futuras
There are several future directions for research on 2C-TFM. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2C-TFM and its effects on the brain and body. Finally, more studies are needed to explore the safety and potential risks associated with the use of 2C-TFM in laboratory experiments.
Métodos De Síntesis
The synthesis of 2C-TFM involves several steps, starting with the reaction between 3,4-dimethoxyphenylacetone and 3-(trifluoromethyl)benzaldehyde to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-trifluoromethyl)benzylideneethanamine. This intermediate is then reduced using sodium borohydride to yield 2C-TFM. The synthesis of 2C-TFM requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory environment.
Aplicaciones Científicas De Investigación
2C-TFM has been used in scientific research to study its effects on the central nervous system. It has been shown to have affinity for serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Researchers have used 2C-TFM to investigate the role of the 5-HT2A receptor in various neurological disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2/c1-23-16-7-6-13(11-17(16)24-2)8-9-22-12-14-4-3-5-15(10-14)18(19,20)21/h3-7,10-11,22H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVYJJBCCYZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)




![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)



![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)
![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)